Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[321]octane-6-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine moiety, and a bicyclic azabicyclo[321]octane structure
Properties
IUPAC Name |
tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-18(2,3)23-17(22)21-12-14-6-5-7-16(21)15(14)13-20-10-8-19(4)9-11-20/h14-16H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMLHCVKSAAADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the piperazine moiety and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The azabicyclo[3.2.1]octane structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 8-[(4-methylpiperazin-1-yl)methyl]-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its combination of a piperazine moiety and a bicyclic azabicyclo[3.2.1]octane structure. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
